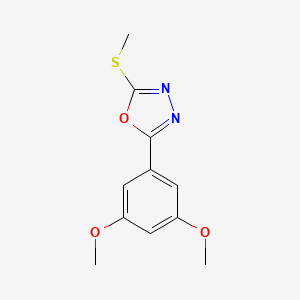

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

CAS No.: 460728-05-6

Cat. No.: VC6417538

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 460728-05-6 |

|---|---|

| Molecular Formula | C11H12N2O3S |

| Molecular Weight | 252.29 |

| IUPAC Name | 2-(3,5-dimethoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C11H12N2O3S/c1-14-8-4-7(5-9(6-8)15-2)10-12-13-11(16-10)17-3/h4-6H,1-3H3 |

| Standard InChI Key | ZGWWVNHWPIOYDK-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C2=NN=C(O2)SC)OC |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s structure integrates a 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—with electron-donating methoxy groups at the 3- and 5-positions of the phenyl ring and a methylsulfanyl group at the 5-position of the oxadiazole. This configuration enhances its ability to participate in hydrogen bonding and π-π stacking interactions, critical for binding biological targets .

Synthetic Pathways

Synthesis typically involves cyclization reactions starting from hydrazide precursors. A common route includes:

-

Hydrazide Formation: Reacting 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

-

Cyclization: Treating the hydrazide with carbon disulfide (CS₂) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .

-

Functionalization: Introducing the methylsulfanyl group via nucleophilic substitution using methyl mercaptan or its derivatives under alkaline conditions .

Table 1: Optimized Synthesis Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrazide Formation | NH₂NH₂·H₂O, EtOH | 80 | 85–90 |

| Cyclization | CS₂, POCl₃ | 120 | 70–75 |

| Methylsulfanyl Addition | CH₃SH, KOH | 60 | 65–70 |

Pharmacological Activities

Antimicrobial Efficacy

Studies on analogous 1,3,4-oxadiazoles demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For instance, compound 29 in a related series exhibited MIC values of 3.91–250 µg/mL against staphylococci, outperforming nitrofurantoin in some cases . The methylsulfanyl group likely enhances membrane permeability, while methoxy substituents stabilize interactions with bacterial enzymes .

Table 2: Antimicrobial Activity of Analogous Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |

|---|---|---|---|

| 29 | 3.91–250 | 15.62–1000 | S. aureus, E. coli |

| 14b | 15.15 (IC₅₀) | N/A | B. subtilis, A. niger |

Mechanistic Insights

Enzyme Inhibition

The oxadiazole core interacts with enzyme active sites through hydrogen bonding. For example, derivatives inhibit monoamine oxidase-B (MAO-B) with IC₅₀ values as low as 0.039 µM, suggesting utility in neurodegenerative diseases . Molecular docking studies reveal that the dimethoxyphenyl group occupies hydrophobic pockets, while the sulfanyl moiety stabilizes catalytic residues .

Comparative Analysis with Analogues

Table 3: Key Analogues and Their Properties

The 3,5-dimethoxy and methylsulfanyl substituents in 2-(3,5-dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole confer superior solubility and target affinity compared to halogenated or non-polar analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume